Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate
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Overview
Description
Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate is an organic compound that features a pyrazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with furan-2-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring but lacks the furan moiety.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxyl group instead of the furan ring.
Uniqueness
Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate is unique due to the combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in various synthetic and research applications .
Biological Activity
Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate (CAS: 1399659-62-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- CAS Number : 1399659-62-1
The compound features a furan ring substituted with a pyrazole moiety, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.
The above table summarizes the growth inhibition concentrations (IC50) for different cancer cell lines, indicating that this compound exhibits significant cytotoxicity.
2. Anti-inflammatory Activity
Pyrazole derivatives, including this compound, have been identified as selective cyclooxygenase (COX) inhibitors. These compounds demonstrate anti-inflammatory properties by inhibiting COX enzymes, which play a critical role in the inflammatory process.
Compound | Selectivity Index (SI) | Effectiveness (%) |
---|---|---|
Compound A | >189 | 62% |
Compound B | >455 | 71% |
Compound C | >10,497 | 65% |
These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.
Inhibition of Kinases
Research has indicated that compounds within this class can inhibit various kinases associated with tumor growth and survival, including:
- Aurora-A kinase
- Cyclin-dependent kinases (CDKs)
Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. evaluated the anticancer effects of various pyrazole derivatives, including this compound, against A549 lung cancer cells. The study reported an IC50 value of approximately 26 µM for one of the derivatives, indicating promising antitumor activity .
Case Study 2: In Vivo Toxicity Assessment
In vivo studies assessing the acute toxicity of related pyrazole compounds indicated that lethal doses (LD50) were greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development as therapeutic agents .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 5-(2-methylpyrazole-3-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-13-7(5-6-12-13)10(14)8-3-4-9(17-8)11(15)16-2/h3-6H,1-2H3 |
InChI Key |
MOXIRZRCFRRDFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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